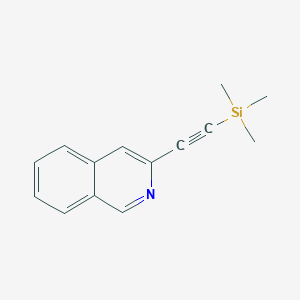

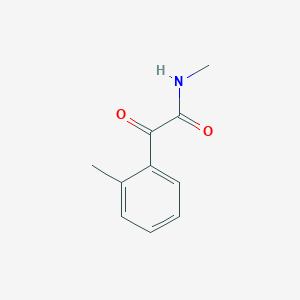

N-methyl-2-(2-methylphenyl)-2-oxoacetamide

Vue d'ensemble

Description

“N-methyl-2-(2-methylphenyl)-2-oxoacetamide” is a complex organic compound. Unfortunately, there is limited information available on this specific compound. However, it appears to be related to “N-Methyl-2-(2-methylphenyl)ethanamine”, which is a compound with the molecular formula C10H15N1. This compound is also related to “Acetamide, N-(2-methylphenyl)-” with the molecular formula C9H11NO2.

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry procedures. For example, the synthesis of related compounds like “N-Methyl-2-(2-methylphenyl)ethanamine” could involve the conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation using methyl iodide, then hydrolysis of the sulfonamide3. However, the specific synthesis process for “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” is not readily available in the literature.Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. The related compound “N-Methyl-2-(2-methylphenyl)ethanamine” has a molecular formula of C10H15N and an average mass of 149.233 Da1. The compound “Acetamide, N-(2-methylphenyl)-” has a molecular formula of C9H11NO2. However, the specific molecular structure of “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” is not readily available.Chemical Reactions Analysis

The chemical reactions involving “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” are not explicitly mentioned in the literature. However, related compounds like “N-Methyl-2-(2-methylphenyl)ethanamine” and “Acetamide, N-(2-methylphenyl)-” are likely to undergo a variety of organic reactions12.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “N-Methyl-2-(2-methylphenyl)ethanamine”, it has a molecular formula of C10H15N and an average mass of 149.233 Da1. The compound “Acetamide, N-(2-methylphenyl)-” has a molecular formula of C9H11NO2. However, the specific physical and chemical properties of “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” are not readily available.Applications De Recherche Scientifique

Spectroscopic and Quantum Chemical Investigations

Research by Arjunan et al. (2009) focused on synthesizing N-(2-Methylphenyl)-2,2-dichloroacetamide (2MPA) and N-(4-methylphenyl)-2,2-dichloroacetamide (4MPA). They carried out extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra. Their work helped understand the steric influence of methyl groups on amide groups' characteristic frequencies (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009).

NQR Spectra Analysis

Gowda et al. (1999) investigated N-(phenyl)-2-chloroacetamides, including methyl- and nitro-substituted derivatives, using 35Cl NQR spectroscopy. Their research provided valuable insights into the electronic properties of these compounds (Gowda, Bhat, Fuess, & Weiss, 1999).

Structural and Vibrational Characteristics

Another study by Arjunan et al. (2011) synthesized N-(3-methylphenyl)-2,2-dichloroacetamide and performed spectroscopic analysis to determine its structural, thermodynamical, and vibrational characteristics. This research contributed to understanding the effects of methyl groups on amide groups (Arjunan, Rani, Mythili, & Mohan, 2011).

Application and Synthesis for Fungicidal Purposes

Ren Yu-hong and Oai Joint (2002) discussed the synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide and its application as a microbiocide in coatings, highlighting its effectiveness against microorganisms (Ren Yu-hong & Oai Joint, 2002).

Comparative Metabolism in Human and Rat Liver Microsomes

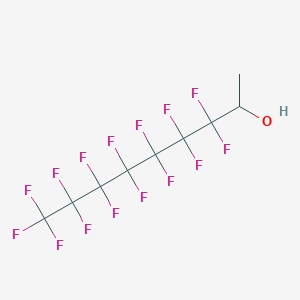

Research by Coleman et al. (2000) compared the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This study provided insights into the metabolic pathways and potential risks associated with these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Molecular Conformations and Supramolecular Assembly

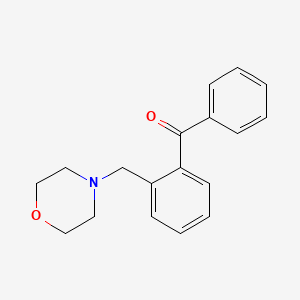

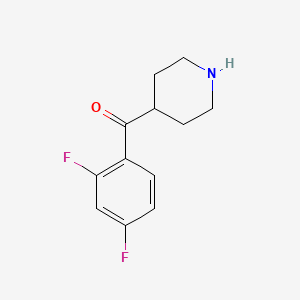

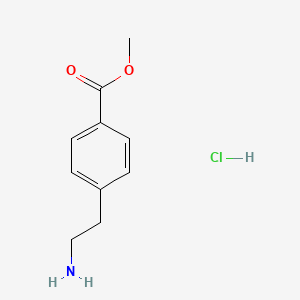

Nayak et al. (2014) analyzed the structures of halogenated N,2-diarylacetamides, including N-methyl-2-(2-methylphenyl)-2-oxoacetamide. Their work focused on molecular conformations and how these structures affect supramolecular assembly (Nayak, Jasinski, Golen, Narayana, Kaur, Yathirajan, & Glidewell, 2014).

Safety And Hazards

The safety and hazards associated with “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” are not readily available in the literature. It is always recommended to handle all chemicals with appropriate safety measures.

Orientations Futures

The future directions for the study of “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could also be explored. However, specific future directions are not readily available in the literature.

Propriétés

IUPAC Name |

N-methyl-2-(2-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-5-3-4-6-8(7)9(12)10(13)11-2/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIOZMUESCNCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(2-methylphenyl)-2-oxoacetamide | |

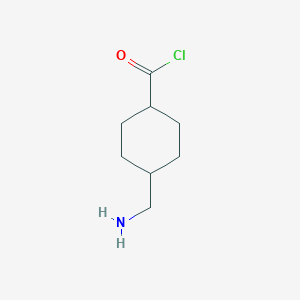

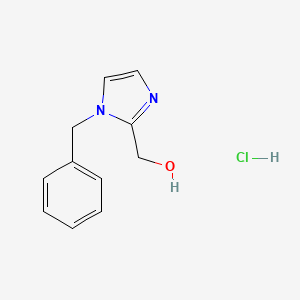

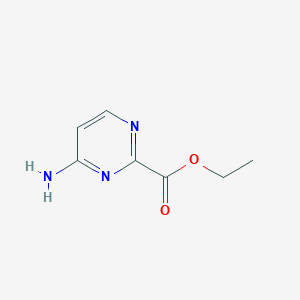

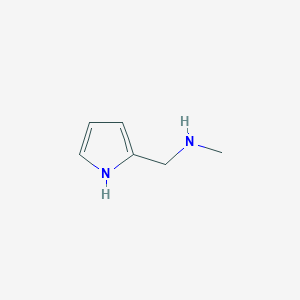

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)

![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)

![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)